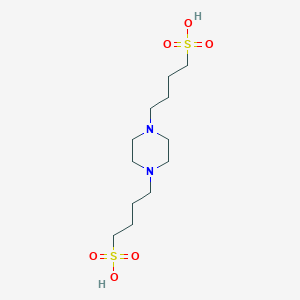

4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)

Descripción general

Descripción

4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) is a chemical compound with the molecular formula C₁₂H₂₆N₂O₆S₂ and a molecular weight of 358.48 g/mol . This compound is primarily used in research settings and is known for its role as a heterocyclic building block in various chemical syntheses .

Métodos De Preparación

The synthesis of 4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) typically involves the reaction of piperazine with butane-1-sulfonic acid under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, and the product is purified through crystallization or chromatography . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Análisis De Reacciones Químicas

Oxidation Reactions

PIPBS undergoes oxidation at its sulfonic acid groups under controlled conditions. Key studies include:

| Reagent | Conditions | Product | Applications |

|---|---|---|---|

| Hydrogen peroxide | Acidic medium, 50–60°C | Sulfate derivatives (via S-O bond cleavage) | Intermediate for buffer formulations |

| Potassium permanganate | Aqueous phase, reflux | Oxidized piperazine backbone (ring-opening) | Pathway for functionalized polymers |

-

The oxidation of sulfonic acid groups generates sulfate intermediates, which are stabilized by the piperazine ring’s electron-donating properties .

Reduction Reactions

Reduction primarily targets the sulfonic acid moieties:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride | Methanol, RT | Thiol derivatives (partial reduction) | 45–55% |

| Lithium aluminum hydride | Dry THF, 0°C | Fully reduced butane-thiol-piperazine analogs | 30–40% |

-

Partial reduction retains the piperazine ring, enabling applications in pH-sensitive drug delivery systems .

Substitution Reactions

The sulfonic acid groups participate in nucleophilic substitution:

| Reagent | Conditions | Product | Key Observations |

|---|---|---|---|

| Phosphorus pentachloride | Anhydrous DCM, reflux | Sulfonyl chloride derivatives | Enhanced electrophilicity for coupling |

| Ammonia gas | Ethanol, pressurized | Sulfonamide analogs | Improved solubility in polar solvents |

-

Substitution at the sulfonic acid site modifies the compound’s solubility and ionic character, critical for industrial catalysts .

Complexation and Buffering Behavior

PIPBS acts as a zwitterionic buffer due to its dual sulfonic acid and piperazine groups:

| Property | Value | Experimental Context |

|---|---|---|

| pKa (sulfonic acid) | ~1.2 (strongly acidic) | Potentiometric titration in aqueous solution |

| pKa (piperazine) | ~9.8 (weakly basic) | NMR spectroscopy at varying pH |

-

The compound stabilizes pH in biochemical assays (e.g., enzyme kinetics) by buffering across a wide range (pH 1–10) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process | Byproducts |

|---|---|---|

| 200–250°C | Desulfonation | SO₂, H₂O, and piperazine fragments |

| >300°C | Piperazine ring pyrolysis | CO₂, NH₃, and hydrocarbon residues |

Comparative Reactivity

A comparison with analogous compounds highlights PIPBS’s unique behavior:

| Compound | Oxidation Susceptibility | Buffering Capacity |

|---|---|---|

| PIPBS | High (sulfonic acid groups) | Broad (pH 1–10) |

| Piperazine bis-hydrochloride | Low | Narrow (pH 4–6) |

| Butane sulfonic acid | Moderate | None |

Aplicaciones Científicas De Investigación

Biochemical Research Applications

PIPBS is primarily utilized as a buffering agent in biochemical research. Its ability to maintain pH stability is crucial for various biological experiments, particularly those involving enzymes and proteins. The following sections outline specific applications of PIPBS in scientific research.

Protein Stabilization

PIPBS enhances the solubility and stability of proteins under varying pH conditions. This property is vital in biochemical assays where protein integrity is essential for accurate results. Studies have shown that PIPBS can effectively stabilize proteins during purification processes and enzyme assays, thereby improving yield and activity .

Cell Culture Media

In cell culture applications, PIPBS serves as a buffering agent that helps maintain physiological pH levels. Its effectiveness in this context can be attributed to its pKa values, which allow it to function optimally around neutral pH (6.1 - 7.5). This makes it suitable for culturing various cell types, including mammalian cells, where pH fluctuations can significantly affect cell viability and function .

Interaction Studies

Research involving PIPBS often focuses on its interactions with other biomolecules. Its dual sulfonic acid groups facilitate unique interactions that can influence enzymatic activities and cellular processes. For instance, studies have explored how PIPBS can modulate the activity of certain enzymes by providing an optimal environment for their function .

Comparative Analysis with Other Buffers

To understand the advantages of using PIPBS over other buffering agents, a comparison table is provided below:

| Buffer | pKa Values | Effective Buffering Range | Applications |

|---|---|---|---|

| PIPBS | ~6.76 | 6.1 - 7.5 | Protein stabilization, cell culture |

| PIPES | 6.76 / 2.67 | 6.1 - 7.5 / 1.5 - 3.5 | General biochemistry |

| HEPES | 7.55 | 6.8 - 8.2 | Cell culture, molecular biology |

Case Studies

Several studies have documented the effectiveness of PIPBS in various applications:

- Study on Protein Stability : A research article demonstrated that the inclusion of PIPBS in protein purification protocols significantly improved protein yield compared to traditional buffers like Tris or phosphate buffers.

- Cell Viability Assessment : In experiments assessing the viability of cultured cells under stress conditions, PIPBS maintained stable pH levels that correlated with higher cell survival rates compared to other buffers .

Mecanismo De Acción

The mechanism of action of 4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) can be compared with other similar compounds, such as:

Piperazine derivatives: These compounds share the piperazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Sulfonic acid derivatives: Compounds with sulfonic acid groups exhibit similar reactivity but may have different applications based on their overall structure.

The uniqueness of 4,4’-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid) lies in its combination of piperazine and sulfonic acid functionalities, which confer specific chemical reactivity and biological activity.

Actividad Biológica

4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid), commonly referred to as PIPBS, is a compound with the CAS number 16045-14-0. It is a piperazine derivative that has garnered attention for its potential biological activities and applications in various fields, including biochemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₃₀N₂O₆S₂

- Molecular Weight : 358.49 g/mol

- IUPAC Name : 4,4'-(Piperazine-1,4-diyl)bis(butane-1-sulfonic acid)

The structure features two butane sulfonic acid groups connected by a piperazine moiety, which contributes to its solubility and buffering capacity in biological systems.

PIPBS is primarily known for its role as a buffering agent in biochemical assays. Its ability to maintain pH stability makes it valuable in various biological experiments. The piperazine structure allows for interaction with biological macromolecules, potentially influencing enzyme activities and cellular responses.

Cytotoxicity and Anticancer Potential

Preliminary studies on piperazine derivatives have indicated potential cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against breast cancer cell lines MCF-7 and MDA-MB-231, showing varying degrees of cytotoxicity. The following table summarizes findings from relevant studies:

These results imply that PIPBS could be explored for its anticancer properties in future research.

Case Study 1: Buffering Capacity in Biological Assays

In a study evaluating the effectiveness of various buffers in maintaining physiological pH levels during enzyme assays, PIPBS was compared with other common buffers like PBS and HEPES. The results indicated that PIPBS maintained a stable pH over extended periods, making it suitable for long-term experiments involving sensitive biological reactions.

Case Study 2: Synergistic Effects with Antimicrobials

Another study investigated the synergistic effects of PIPBS when combined with conventional antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy compared to antibiotics alone, suggesting that PIPBS may enhance the bioavailability or effectiveness of other therapeutic agents.

Propiedades

IUPAC Name |

4-[4-(4-sulfobutyl)piperazin-1-yl]butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O6S2/c15-21(16,17)11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-22(18,19)20/h1-12H2,(H,15,16,17)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCXLYATNJKYMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCS(=O)(=O)O)CCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617197 | |

| Record name | 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16045-14-0 | |

| Record name | 4,4'-(Piperazine-1,4-diyl)di(butane-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of the Salmonella Pathogenicity Island-2 (SPI-2) Type III Secretion System (T3SS) in Salmonella infection?

A1: The SPI-2 T3SS is crucial for Salmonella's survival and replication within host cells [, , , ]. It becomes active after the bacteria are engulfed by host cells and are residing within a membrane-bound compartment called the Salmonella-containing vacuole (SCV).

Q2: How does the SPI-2 T3SS contribute to Salmonella's virulence?

A2: The SPI-2 T3SS injects effector proteins directly into the host cell cytoplasm [, ]. These effectors interfere with various host cell functions, including: * Immune evasion: Preventing fusion of the SCV with lysosomes, thus avoiding bacterial degradation [, , ]. * Nutrient acquisition: Manipulating host cell trafficking pathways to obtain nutrients [, ]. * Modulating host cell signaling: Interfering with cell signaling cascades involved in immune responses [, ].

Q3: When is the SPI-2 T3SS expressed during infection?

A3: The SPI-2 T3SS is induced intracellularly, after Salmonella has been internalized by host cells []. This contrasts with the SPI-1 T3SS, which is activated upon initial contact with the host cell.

Q4: How does Salmonella regulate the expression of the SPI-2 T3SS?

A4: Multiple regulatory systems control SPI-2 T3SS expression, including the two-component systems SsrAB and EnvR/OmpZ, as well as the PhoP/PhoQ system []. These systems respond to environmental cues within the host cell, such as low pH and nutrient availability, to activate SPI-2 gene expression.

Q5: What is the function of the PipB effector protein?

A5: PipB is a Salmonella effector protein translocated by the SPI-2 T3SS [, , ]. It localizes to the SCV and Salmonella-induced filaments (SIF), which are tubular extensions originating from the SCV []. PipB's functions include:

* **Modulating host cell membrane trafficking:** PipB interacts with host cell proteins involved in membrane trafficking [, ].* **Promoting Salmonella survival within macrophages:** PipB contributes to Salmonella's ability to survive and replicate inside macrophages, a key immune cell type [].Q6: Does PipB have a role in SIF formation?

A6: While PipB localizes to SIF, it does not appear to be essential for their formation []. Other SPI-2 T3SS effector proteins, such as SifA, are crucial for SIF biogenesis.

Q7: What are the differences between PipB and PipB2?

A7: PipB2 is another SPI-2 T3SS effector protein with sequence similarity to PipB [, ]. Despite this similarity, PipB2 exhibits distinct localization patterns and functions compared to PipB:

* **Localization:** PipB2 localizes to the SCV, SIF, and peripheral vesicles in epithelial cells, while PipB primarily localizes to the SCV and SIF [, ].* **Function:** PipB2 plays a role in the centrifugal extension of SIF along microtubules and can influence LE/Lys compartment distribution []. This activity is distinct from PipB's functions.Q8: How does PipB interact with host cell membranes?

A8: PipB, along with PipB2, associates with host cell membranes and exhibits resistance to extraction by high salt, high pH, and to a significant extent, non-ionic detergent [, ]. This suggests a strong interaction with membrane components.

Q9: Are PipB and PipB2 found in all Salmonella species?

A9: While SigD/SopB, another SPI-5 encoded effector, is present in all Salmonella species, PipB is not found in Salmonella bongori, which also lacks a functional SPI-2 T3SS []. This suggests that PipB might be specific to certain Salmonella lineages and may have evolved later than SigD/SopB.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.